N~1~-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE
Overview
Description
N~1~-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE: is a complex organic compound that features a thiazole ring, a bromophenyl group, and an indene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Attachment of the Indene Moiety: The indene moiety is introduced through a nucleophilic substitution reaction, where the indene derivative reacts with a suitable leaving group on the thiazole ring.
Final Coupling: The final step involves coupling the thiazole-indene intermediate with a benzamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the indene moiety.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the bromophenyl and thiazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated derivatives .
Scientific Research Applications
N~1~-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, disrupting their normal function.
Pathways Involved: It interferes with the biosynthesis of essential cellular components in bacteria and induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial properties.
4-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
N~1~-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE stands out due to its combined antimicrobial and anticancer activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O2S/c27-22-10-7-19(8-11-22)24-16-32-26(28-24)29-25(30)21-6-1-3-17(13-21)15-31-23-12-9-18-4-2-5-20(18)14-23/h1,3,6-14,16H,2,4-5,15H2,(H,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIMKXZIDMHPJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.